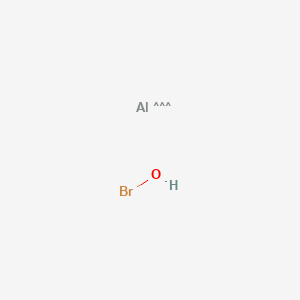
aluminum;hypobromous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
aluminum;hypobromous acid: is a chemical compound with the molecular formula AlBrHO It is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;hypobromous acid typically involves the reaction of aluminum compounds with bromine and hydroxyl-containing reagents. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: aluminum;hypobromous acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other aluminum-containing species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminum oxides, while substitution reactions can yield various substituted aluminum compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, aluminum;hypobromous acid is used as a reagent in various organic and inorganic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and materials.
Biology and Medicine: The compound’s potential biological activity is being explored in fields such as medicinal chemistry and pharmacology. It may serve as a precursor for developing new drugs or therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialized materials, coatings, and catalysts. Its properties make it suitable for use in high-performance applications.
Mecanismo De Acción
The mechanism by which aluminum;hypobromous acid exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary depending on the context and application.
Comparación Con Compuestos Similares
Aluminum hydroxide: A commonly used compound with similar hydroxyl functionality but lacking the bromine atoms.
Aluminum bromide: Contains bromine atoms but lacks the hydroxyl group.
Aluminum chloride: Another halogenated aluminum compound with different reactivity and applications.
Uniqueness: aluminum;hypobromous acid is unique due to its combination of bromine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aluminum compounds may not be suitable.
Propiedades
Número CAS |
109973-80-0 |
|---|---|
Fórmula molecular |
AlBrHO |
Peso molecular |
123.893 |
InChI |
InChI=1S/Al.BrHO/c;1-2/h;2H |
Clave InChI |
XNLYYQDZUNCJRA-UHFFFAOYSA-N |
SMILES |
OBr.[Al] |
Sinónimos |
ALUMINUM BROMOHYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















